molecular formula C2H6N4O4 B064193 2,2-Dinitroethane-1,1-diamine CAS No. 172602-37-8

2,2-Dinitroethane-1,1-diamine

Cat. No. B064193
M. Wt: 150.09 g/mol
InChI Key: CQUGMNZDMWRAAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dinitroethane-1,1-diamine (DINA) is a synthetic compound that has gained significant attention in recent years due to its potential applications in various fields, including the field of scientific research. DINA is a nitro compound that is structurally similar to TNT (trinitrotoluene) and has been extensively studied for its unique properties.

Mechanism Of Action

The exact mechanism of action of 2,2-Dinitroethane-1,1-diamine is not well understood. However, it is believed to act as a nitrosoalkane, which can undergo various chemical reactions, including nucleophilic substitution and oxidation.

Biochemical And Physiological Effects

2,2-Dinitroethane-1,1-diamine has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase and the induction of oxidative stress. It has also been shown to have mutagenic and genotoxic effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,2-Dinitroethane-1,1-diamine in lab experiments is its high sensitivity to various stimuli, which makes it useful for detecting small changes in the environment. However, its sensitivity also makes it challenging to handle, as it can be dangerous if mishandled.

Future Directions

There are several potential future directions for research on 2,2-Dinitroethane-1,1-diamine. One area of interest is the development of new synthetic methods for 2,2-Dinitroethane-1,1-diamine and related compounds. Another area of interest is the investigation of 2,2-Dinitroethane-1,1-diamine's potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease.
In conclusion, 2,2-Dinitroethane-1,1-diamine is a unique compound that has potential applications in various fields, including scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2,2-Dinitroethane-1,1-diamine is needed to fully understand its properties and potential applications.

Synthesis Methods

2,2-Dinitroethane-1,1-diamine can be synthesized by reacting ethylenediamine with 2,2-dinitroethanol under acidic conditions. The reaction yields a white crystalline solid that is highly sensitive to shock and friction.

Scientific Research Applications

2,2-Dinitroethane-1,1-diamine has been used in various scientific research applications, including as a reagent for the detection of amino acids and peptides. It has also been used as a precursor for the synthesis of other compounds, such as polynitroaniline derivatives.

properties

CAS RN

172602-37-8

Product Name

2,2-Dinitroethane-1,1-diamine

Molecular Formula

C2H6N4O4

Molecular Weight

150.09 g/mol

IUPAC Name

2,2-dinitroethane-1,1-diamine

InChI

InChI=1S/C2H6N4O4/c3-1(4)2(5(7)8)6(9)10/h1-2H,3-4H2

InChI Key

CQUGMNZDMWRAAN-UHFFFAOYSA-N

SMILES

C(C([N+](=O)[O-])[N+](=O)[O-])(N)N

Canonical SMILES

C(C([N+](=O)[O-])[N+](=O)[O-])(N)N

synonyms

1,1-Ethanediamine, 2,2-dinitro-

Origin of Product

United States

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